1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with methyl groups at positions 5 and 7, and a nitrophenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it environmentally friendly. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Another method involves the use of a dicationic molten salt as a catalyst. This method is also environmentally friendly and provides high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave irradiation and dicationic molten salts can be optimized for large-scale production, ensuring high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Fuming nitric acid is commonly used for nitration reactions.
Reduction: Hydrogen gas and Raney nickel are used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- involves its interaction with specific molecular targets. For example, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their activity . This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and inflammation.
Comparison with Similar Compounds
1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also have a triazole ring fused to a pyridine ring and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and are known for their activity as CDK2 inhibitors.
2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine: This compound is an important intermediate for triazolopyrimidine derivatives and is synthesized through a series of reactions involving nitration, reduction, and cyclization.
The uniqueness of 1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)- lies in its specific substitution pattern and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
826990-71-0 |
---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
5,7-dimethyl-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C13H11N5O2/c1-8-7-9(2)17-12(15-16-13(17)14-8)10-5-3-4-6-11(10)18(19)20/h3-7H,1-2H3 |
InChI Key |
TULQBPWHZPOCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.